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molecular formula C18H36N2O6 B8764385 N,N,N',N'-tetrakis(2-hydroxyethyl)sebacamide CAS No. 5471-06-7

N,N,N',N'-tetrakis(2-hydroxyethyl)sebacamide

Cat. No. B8764385
M. Wt: 376.5 g/mol
InChI Key: BYJCFKORXNIISK-UHFFFAOYSA-N
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Patent
US06861192B2

Procedure details

A mixture of 57.58 g (0.25 mol) dimethyl sebacate and 157.71 g (1.50 mol) of diethanolamine was heated in a 140° C. bath under nitrogen for 2.5 hrs while collecting the methanol condensate. The reaction mixture was subsequently heated in a 200° C. at reduced pressure (1.5 mm) to distill off excess diethanolamine. The highly viscous oily residue was dissolved in an equal volume of acetone and stirred overnight. The resulting crystalline solid was collected, washed with acetone, and dried. The yield of product was 35.0 g (9.3% of theory); mp=87-98° C.
Quantity
57.58 g
Type
reactant
Reaction Step One
Quantity
157.71 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:15]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=O.[NH:17]([CH2:21][CH2:22][OH:23])[CH2:18][CH2:19][OH:20]>>[OH:20][CH2:19][CH2:18][N:17]([CH2:21][CH2:22][OH:23])[C:10](=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([N:17]([CH2:21][CH2:22][OH:23])[CH2:18][CH2:19][OH:20])=[O:15]

Inputs

Step One
Name
Quantity
57.58 g
Type
reactant
Smiles
C(CCCCCCCCC(=O)OC)(=O)OC
Name
Quantity
157.71 g
Type
reactant
Smiles
N(CCO)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while collecting the methanol condensate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was subsequently heated in a 200° C. at reduced pressure (1.5 mm)
DISTILLATION
Type
DISTILLATION
Details
to distill off excess diethanolamine
DISSOLUTION
Type
DISSOLUTION
Details
The highly viscous oily residue was dissolved in an equal volume of acetone
CUSTOM
Type
CUSTOM
Details
The resulting crystalline solid was collected
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCCN(C(CCCCCCCCC(=O)N(CCO)CCO)=O)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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